molecular formula C43H34N2O4 B11542089 methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate

methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate

Cat. No.: B11542089
M. Wt: 642.7 g/mol
InChI Key: LEAGKLFQZDMLGZ-UHFFFAOYSA-N
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Description

Methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate is a complex organic compound with a structure that includes multiple benzene rings and imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the imine group: This step involves the reaction of an aldehyde with an amine to form an imine. For example, 2-methylbenzaldehyde can react with aniline under acidic conditions to form the imine.

    Coupling reaction: The imine formed in the previous step is then coupled with a benzene derivative. This can be achieved through a Friedel-Crafts alkylation reaction, where the imine acts as the electrophile.

    Esterification: The final step involves the esterification of the benzene derivative with benzoic acid to form the dibenzoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The benzene rings may also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzylideneaniline: A simpler imine compound with similar reactivity.

    Dibenzylideneacetone: Another compound with multiple benzene rings and imine groups.

    Schiff bases: A broad class of compounds containing imine groups.

Uniqueness

Methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate is unique due to its specific combination of benzene rings, imine groups, and ester functionalities

Properties

Molecular Formula

C43H34N2O4

Molecular Weight

642.7 g/mol

IUPAC Name

[4-[[4-benzoyloxy-3-[(2-methylphenyl)iminomethyl]phenyl]methyl]-2-[(2-methylphenyl)iminomethyl]phenyl] benzoate

InChI

InChI=1S/C43H34N2O4/c1-30-13-9-11-19-38(30)44-28-36-26-32(21-23-40(36)48-42(46)34-15-5-3-6-16-34)25-33-22-24-41(49-43(47)35-17-7-4-8-18-35)37(27-33)29-45-39-20-12-10-14-31(39)2/h3-24,26-29H,25H2,1-2H3

InChI Key

LEAGKLFQZDMLGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)OC(=O)C4=CC=CC=C4)C=NC5=CC=CC=C5C)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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